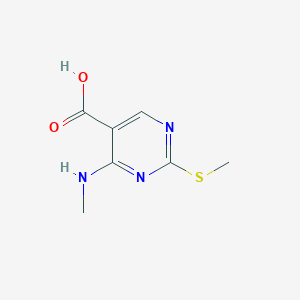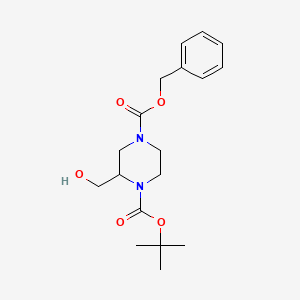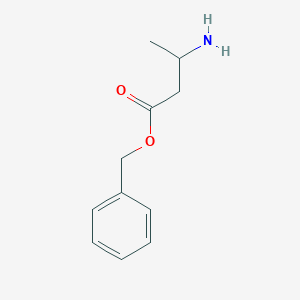![molecular formula C6H12N2 B1319118 2,7-Diazabicyclo[4.2.0]octane CAS No. 51392-74-6](/img/structure/B1319118.png)
2,7-Diazabicyclo[4.2.0]octane
Vue d'ensemble
Description
DABCO, also known as triethylenediamine or TEDA, is a colorless solid and a highly nucleophilic tertiary amine base . It’s used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
DABCO is commonly used as a base, catalyst, and reagent, and its frequent use has been reflected in a large number of publications .Molecular Structure Analysis
DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . It’s similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It’s also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .Physical And Chemical Properties Analysis
DABCO is a colorless, solid organic compound with a melting point of 156–160°C, a boiling point of 174–176°C, and a flash point of 62°C . It’s hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
1,4-Diazabicyclo[2.2.2]octane (DABCO) is widely used as a solid catalyst in organic synthesis. It is recognized for its high reactivity, non-toxic nature, and eco-friendliness. DABCO is effective in various organic transformations, delivering products with excellent yields and selectivity (Baghernejad, 2010).
Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives
DABCO has been employed as a catalyst in the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives. This approach benefits from simple operations, mild conditions, high yields, and the use of less toxic and low-cost chemicals (J. Azizian, A. Shameli, & S. Balalaie, 2012).
Oxidizing Agent in Microwave Irradiation
Bis(chlorine)-1,4-diazabicyclo[2.2.2]octane is a novel and reusable oxidizing agent for converting alcohols to carbonyl compounds under microwave irradiation (M. Tajbakhsh & S. Habibzadeh, 2006).
Decarboxylative Acylation
DABCO is effective for decarboxylative acylation of carboxylic acids, leading to the creation of α-keto and α,β-unsaturated amides or esters in good to excellent yields (Jun-Rong Zhang et al., 2017).
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
DABCO is a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation. The process is environmentally friendly and yields good results under neutral conditions (D. Tahmassebi, Jessica A. Bryson, & Sophia I. Binz, 2011).
Synthesis of Naphthopyran Derivatives
DABCO catalyzes the synthesis of 2-amino-3-cyano naphthopyran derivatives, offering advantages like short reaction times, easy workup, and mild conditions (S. Balalaie et al., 2008).
Synthesis of Pyrazolo[1,2-a][1,2,4]triazole-1,3-diones
DABCO is utilized as a catalyst for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-diones under ultrasound irradiation, providing excellent yields under mild conditions (D. Azarifar, Razieh Nejat-Yami, & M. Zolfigol, 2013).
Preparation of Acidic Ionic Liquids
A new acidic ionic liquid based on DABCO was prepared and used as a reusable catalyst in the synthesis of biologically active compounds, demonstrating advantages like high yields and simple work-up procedures (F. Shirini, M. S. N. Langarudi, & Nader Daneshvar, 2017).
Synthesis Side Product Investigation
Research into the synthesis of DABCO over zeolite ZSM-5 identified several side products and proposed a chemical mechanism for their formation (Jiří Trejbal, M. Petrisko, & J. Pašek, 2007).
Safety And Hazards
DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes . It must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture .
Propriétés
IUPAC Name |
2,7-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-5-6(4-8-5)7-3-1/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOUXALILBKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CN2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307591 | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazabicyclo[4.2.0]octane | |
CAS RN |
51392-74-6 | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51392-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



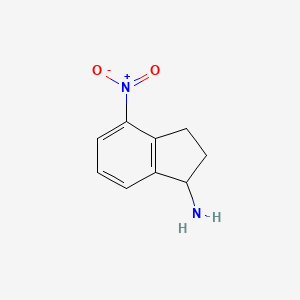

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
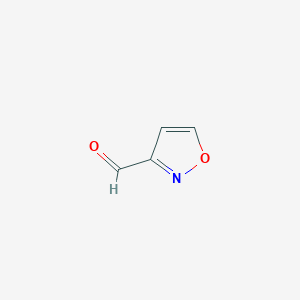

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
